molecular formula C9H13N3O2 B13518234 Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13518234
M. Wt: 195.22 g/mol
InChI Key: IHVLYYHMWDMLCI-UHFFFAOYSA-N
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Description

Methyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent methylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h5-6H,2-4,10H2,1H3

InChI Key

IHVLYYHMWDMLCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2CC(CCC2=N1)N

Origin of Product

United States

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